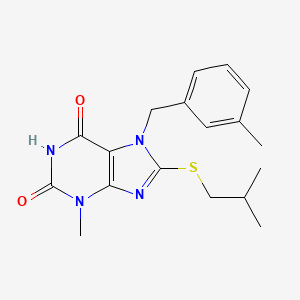
8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as IBTD, is a purine analog that has been synthesized and studied for its potential applications in scientific research. IBTD is structurally similar to other purine analogs, such as caffeine and theophylline, and has been shown to have unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is not fully understood, but it is believed to act as a competitive inhibitor of adenosine receptors. Adenosine receptors are involved in a variety of physiological processes, including regulation of blood flow, inflammation, and immune response. By inhibiting adenosine receptors, this compound may have a variety of effects on cellular processes and may be useful in the treatment of a range of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a chemotherapeutic agent, this compound has been shown to have anti-inflammatory and immunomodulatory effects. This compound may also have potential as a treatment for neurological disorders, as it has been shown to have neuroprotective effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is its ability to selectively target adenosine receptors, which may make it useful in the development of targeted therapies. However, this compound has some limitations for use in lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are many potential future directions for research on 8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in scientific research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential applications in the treatment of various diseases. Finally, research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.
Synthesis Methods
8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can be synthesized using a multi-step process that involves the reaction of various chemicals and reagents. The synthesis method typically involves the use of organic solvents and requires careful control of reaction parameters to ensure high yield and purity of the final product.
Scientific Research Applications
8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has been studied for its potential applications in scientific research, particularly in the areas of cancer research and drug development. This compound has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. Additionally, this compound has been studied for its potential use as a tool in drug discovery, as it can be used to screen for potential drug targets and to identify novel drug candidates.
properties
IUPAC Name |
3-methyl-7-[(3-methylphenyl)methyl]-8-(2-methylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11(2)10-25-18-19-15-14(16(23)20-17(24)21(15)4)22(18)9-13-7-5-6-12(3)8-13/h5-8,11H,9-10H2,1-4H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPRASQQGWUDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(C)C)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

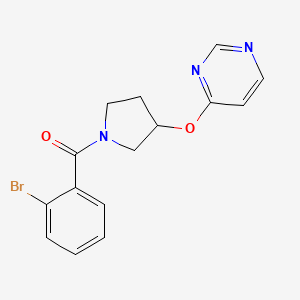
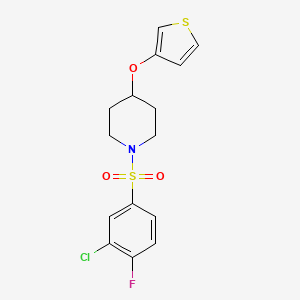
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)


![8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B2677481.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2677482.png)

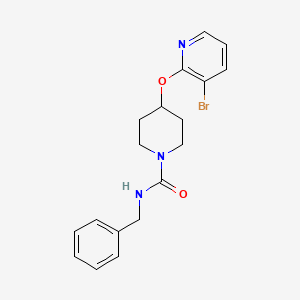
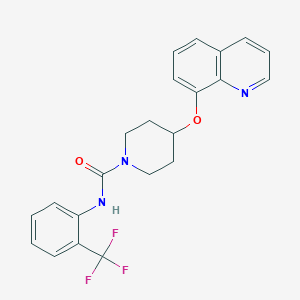
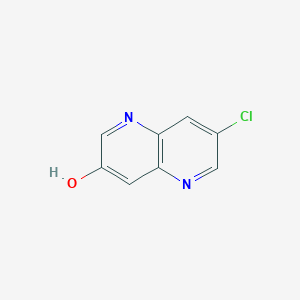
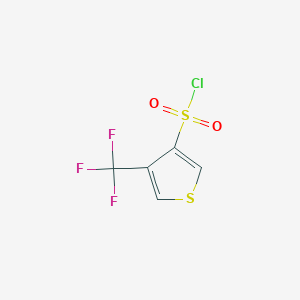
![Methyl 2-[(cyanoacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2677494.png)
![4-fluoro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2677495.png)